Cas no 1808068-73-6 (D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester)

D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester is a chiral building block used in organic synthesis and pharmaceutical research. Its structure incorporates both D-alanine and a piperidine-derived carbonyl group, making it valuable for constructing peptidomimetics and bioactive compounds. The methyl ester enhances solubility and reactivity, facilitating further derivatization. This compound is particularly useful in asymmetric synthesis and medicinal chemistry, where its stereochemistry and functional groups enable precise modifications. High purity and well-defined stereochemistry ensure reproducibility in research applications. Its versatility makes it a preferred intermediate for developing enzyme inhibitors, receptor ligands, and other biologically active molecules.
D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester structure
1808068-73-6 structure
商品名:D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester
CAS番号:1808068-73-6
MF:C10H18N2O3
メガワット:214.261522769928
MDL:MFCD28505775
CID:5181925
PubChem ID:93843332

D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester 化学的及び物理的性質

名前と識別子

    • D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester
    • MDL: MFCD28505775
    • インチ: 1S/C10H18N2O3/c1-7(10(14)15-2)12-9(13)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13)/t7-,8+/m1/s1
    • InChIKey: JKLPEUPOHNTJKR-SFYZADRCSA-N
    • ほほえんだ: C(OC)(=O)[C@@H](C)NC([C@@H]1CCCCN1)=O

D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-211098-1.0g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
1g
$2068.0 2023-06-08
Enamine
EN300-211098-10.0g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
10g
$8889.0 2023-06-08
Enamine
EN300-211098-0.1g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
0.1g
$1819.0 2023-09-16
Enamine
EN300-211098-5g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
5g
$5995.0 2023-09-16
Enamine
EN300-211098-0.25g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
0.25g
$1902.0 2023-09-16
Enamine
EN300-211098-1g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
1g
$2068.0 2023-09-16
Enamine
EN300-211098-10g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
10g
$8889.0 2023-09-16
Enamine
EN300-211098-0.5g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
0.5g
$1984.0 2023-09-16
Enamine
EN300-211098-5.0g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
5g
$5995.0 2023-06-08
Enamine
EN300-211098-2.5g
methyl (2R)-2-{[(2S)-piperidin-2-yl]formamido}propanoate
1808068-73-6
2.5g
$4052.0 2023-09-16

D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester 関連文献

D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl esterに関する追加情報

D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester (CAS No. 1808068-73-6): A Comprehensive Overview

D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester, identified by its CAS number 1808068-73-6, is a specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their intricate structural motifs and potential biological activities. The precise stereochemistry and functional groups present in this molecule make it a subject of considerable interest for researchers exploring novel therapeutic agents.

The structure of D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester features a D-alanine backbone, which is a non-proteinogenic amino acid often utilized in peptidomimetics and synthetic biology applications. The N-[(2S)-2-piperidinylcarbonyl] moiety introduces a unique piperidine ring conformation, which is crucial for the compound's biological interactions. The methyl ester group at the terminal position further enhances its solubility and reactivity, making it a versatile intermediate in synthetic chemistry.

Recent advancements in the field of peptidomimetics have highlighted the importance of stereochemically defined building blocks like D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester. These compounds are increasingly being used to develop novel inhibitors and modulators of protein-protein interactions. For instance, studies have demonstrated that peptidomimetics incorporating D-amino acids can exhibit improved metabolic stability and reduced immunogenicity compared to their L-amino acid counterparts.

In the realm of drug discovery, the utility of D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester extends to the synthesis of protease inhibitors. Proteases play a critical role in various biological pathways, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. The piperidine moiety in this compound can serve as a scaffold for designing molecules that selectively target specific proteases. For example, recent research has shown that peptidomimetics derived from D-Alanine can effectively inhibit matrix metalloproteinases (MMPs), which are implicated in tissue degradation and inflammation.

The stereochemical purity of D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester is another critical factor that contributes to its efficacy in biological systems. The (2S) configuration of the piperidine ring ensures optimal binding affinity to target proteins. This stereochemical specificity is often achieved through enantioselective synthesis techniques, which are well-established in modern organic chemistry. The ability to produce enantiomerically pure compounds like this one has revolutionized the field of medicinal chemistry.

Moreover, the methoxy group at the ester position provides a handle for further chemical modifications. This allows researchers to conjugate additional functional groups or linkers to the molecule, enabling the development of more complex drug candidates. For instance, pegylation—a technique involving the attachment of polyethylene glycol chains—can be employed to enhance the pharmacokinetic properties of peptidomimetics.

The application of computational methods has also played a pivotal role in understanding the behavior of D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester in biological systems. Molecular modeling and simulations have been used to predict binding modes and interaction energies with target proteins. These computational approaches complement experimental studies by providing insights into the structural basis of biological activity. Recent studies have employed machine learning algorithms to accelerate the discovery process by predicting promising candidates for further experimental validation.

In conclusion, D-Alanine, N-[(2S)-2-piperidinylcarbonyl]-, methyl ester (CAS No. 1808068-73-6) represents a significant advancement in peptidomimetic chemistry. Its unique structural features and stereochemical purity make it an invaluable tool for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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